molecular formula C20H13FN4O2 B1684351 PD 169316 CAS No. 152121-53-4

PD 169316

Katalognummer: B1684351
CAS-Nummer: 152121-53-4
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: BGIYKDUASORTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-169316 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to inhibit the kinase activity of phosphorylated p38 without affecting upstream kinases. PD-169316 has a molecular formula of C20H13FN4O2 and a molecular weight of 360.34 g/mol . It is widely used in scientific research to study the role of p38 MAPK in various cellular processes, including cytokine production, apoptosis, and response to stress stimuli .

Vorbereitungsmethoden

The synthesis of PD-169316 involves several steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

PD-169316 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Nitrogruppe in PD-169316 kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

    Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

    Hydrolyse: Der Imidazolring kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas und Palladium auf Kohlenstoff für die Reduktion, Nucleophile wie Natriummethoxid für die Substitution und Säuren oder Basen für die Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

PD-169316 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) . It has an IC50 value of 89 nM for p38 MAPK inhibition . Research suggests PD-169316 has potential applications in various scientific fields, including cancer research, neuroprotection, and stem cell research .

Scientific Research Applications

Cancer Research

  • Differentiation Therapy: PD169316 enhances the differentiation of acute promyelocytic leukemia (APL) cells when combined with other kinase inhibitors like triciribine (TCN) . The combination of PD169316 and TCN reduces the nuclear-to-cytoplasmic ratio and induces the expression of myelomonocytic markers . This combination may induce partial monocytic differentiation of cells .
  • Signaling Pathways: PD169316 inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells . It also affects signaling pathways in NB4 and HL-60 cells . While TCN and PD169316 can induce ERK phosphorylation, PD169316 inhibits p38 MAPK phosphorylation .
  • Cell Survival: PD169316 induces cell survival without impairing cell differentiation . It regulates genes such as fibroblast growth factor-5 and bcl-2 . Overexpression of bcl-2, a gene regulated by PD169316, can prevent cell death .
  • Cyclin D1 Inactivation: PD169316 blocks the reduction in cyclin D1 protein levels, which relates to the inactivation of cyclin D1/cyclin-dependent kinase 4 .

Neuroprotection

  • Alzheimer's Disease: In an amyloid β (Aβ) rat model of Alzheimer's disease, PD169316 decreased caspase-3 and the Bax/Bcl-2 ratio, which are indicative of apoptosis . This suggests a potential neuroprotective role against neuronal toxicity induced by Aβ .

Stem Cell Research

  • Embryonic Stem Cells: Co-treatment of embryonic bodies with retinoic acid and PD169316 does not have a significant additive effect . Inhibition of p38MAPK may be involved in the commitment of embryonic stem cells to a cardiac lineage .

Other Applications

  • SERT Phosphorylation: PD169316 decreases SERT phosphorylation in synaptosomes . It also reduces SERT proteins in the plasma membrane of synaptosomes after p38 MAPK inhibition .

Data Table

Effects of PD169316 on Gene Expression (based on RTQ-PCR experiments, 3 days after LIF withdrawal)

GeneEffect of PD169316
bcl-2Stimulated five-fold
fgf-5Repressed five-fold
bax-1Not modulated
cyp-26Not modulated
36B4 and hprt are control genes.

Case Studies

  • NB4 and HL-60 Cell Differentiation: In NB4 cells, the cytoplasmic area was enlarged with slight budding of the plasma membrane after PD169316 addition . The mean nuclear-to-cytoplasmic (N/C) ratio was significantly decreased with the combination of TCN and PD169316, indicating enhanced differentiation . In HL-60 cells, the cytoplasmic area increased after PD169316 addition, and the combination of PD169316 and TCN induced increased budding of the cells .
  • LIF Withdrawal-Induced Cell Death: PD169316 blocks Casp3 cleavage and reduces cell apoptosis. In the presence of PD169316, cell apoptosis was reduced to 7% compared to about 30% of cells dying by apoptosis after LIF withdrawal .

Cautions

  • When attributing cellular phenotypes to transforming growth factor (TGF) β signaling, caution should be used because PD169316 at 5 μM or higher can block TGFβ signaling activity .

Vergleich Mit ähnlichen Verbindungen

PD-169316 ist einzigartig in seiner hohen Selektivität und Potenz als p38 MAPK-Inhibitor. Ähnliche Verbindungen umfassen:

    SB203580: Ein weiterer selektiver p38 MAPK-Inhibitor mit einer anderen chemischen Struktur.

    BIRB 796: Ein hochpotenter p38 MAPK-Inhibitor mit einem anderen Wirkmechanismus.

    VX-702: Ein p38 MAPK-Inhibitor mit potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen.

PD-169316 zeichnet sich durch seine spezifische Hemmung von phosphoryliertem p38 MAPK aus, ohne die stromaufwärts gelegenen Kinasen zu beeinflussen, was es zu einem wertvollen Werkzeug in der Forschung macht .

Biologische Aktivität

PD 169316 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies.

This compound functions primarily by inhibiting the p38 MAPK pathway, which is involved in the regulation of inflammatory cytokines. By blocking this pathway, this compound can modulate inflammatory responses and reduce apoptosis in various cellular contexts.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties, particularly against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. In a study involving suckling mice, this compound was shown to:

  • Reduce EV71 replication : The compound effectively inhibited viral replication.
  • Alleviate tissue damage : It minimized damage to tissues caused by the viral infection.
  • Inhibit inflammatory cytokine release : this compound reduced the levels of pro-inflammatory cytokines associated with EV71 infection, thus mitigating the severity of the disease .

Induction of Cell Differentiation

In addition to its antiviral effects, this compound has been investigated for its role in promoting cell differentiation. A notable study explored its combination with triciribine (TCN) in differentiating acute myeloid leukemia (AML) cells (NB4 and HL-60). Key findings included:

  • Enhanced differentiation markers : The combination treatment significantly increased the expression of myelomonocytic markers such as CD11b and CD11c.
  • Morphological changes : Cells treated with both agents exhibited notable changes in their nuclear-to-cytoplasmic ratio, indicative of differentiation.
  • Pathway activation : Microarray analyses revealed that the combination treatment activated pathways related to cytokine interactions, further supporting its role in inducing differentiation .

Table 1: Summary of Biological Activities of this compound

Activity Type Findings Reference
AntiviralInhibits EV71 replication; reduces tissue damage; decreases inflammatory cytokines.
Cell DifferentiationEnhances expression of differentiation markers in AML cells; induces morphological changes.
Cytokine ModulationReduces levels of pro-inflammatory cytokines in various experimental models.

Detailed Research Findings

  • Antiviral Efficacy Against EV71 : In a controlled study, this compound was administered to infected suckling mice, resulting in a significant decrease in viral load and associated tissue damage. This suggests its potential as an antiviral therapeutic agent .
  • Differentiation Induction in AML Cells : The combination of this compound with TCN was shown to significantly enhance differentiation in NB4 and HL-60 cells through flow cytometry and PCR analyses. The study highlighted the importance of p38 MAPK inhibition in promoting myeloid differentiation .
  • Impact on Cytokine Production : In vitro experiments indicated that this compound effectively reduced the production of several inflammatory cytokines, demonstrating its utility in inflammatory diseases as well as viral infections .

Eigenschaften

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIYKDUASORTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042684
Record name 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-53-4
Record name PD-169316
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-169316
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-169316
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 169316
Reactant of Route 2
PD 169316
Reactant of Route 3
Reactant of Route 3
PD 169316
Reactant of Route 4
Reactant of Route 4
PD 169316
Reactant of Route 5
PD 169316
Reactant of Route 6
Reactant of Route 6
PD 169316

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.